Dibutyl phenyl phosphate (CAS 2528-36-1) is a mixed alkyl-aryl organophosphate ester, a structural class that provides a distinct balance of properties compared to fully alkylated or fully arylated phosphate esters. It functions as both a flame retardant and a plasticizer, primarily in polymer systems like PVC and engineering thermoplastics. Its key procurement-relevant characteristics—thermal stability, plasticizing efficiency, and flame retardancy—are a direct result of its hybrid chemical structure, positioning it as a specific choice rather than a generic commodity phosphate.
Direct substitution of Dibutyl phenyl phosphate with common alternatives like Tributyl phosphate (TBP) or Triphenyl phosphate (TPP) often fails due to critical performance trade-offs. TBP, a trialkyl phosphate, typically offers better low-temperature flexibility but suffers from lower thermal stability and flame retardant efficacy. Conversely, TPP, a triaryl phosphate, provides high thermal stability but can be a less efficient plasticizer and may exhibit higher volatility or compatibility issues in certain polymer matrices. The mixed alkyl-aryl structure of DBPP is specifically chosen to achieve a functional balance between the processability and flexibility imparted by the butyl groups and the thermal stability and fire resistance conferred by the phenyl group, a combination not replicated by its non-hybrid analogs.
Dibutyl phenyl phosphate's mixed alkyl-aryl structure provides a significant thermal stability advantage over purely aliphatic phosphate esters like Tributyl phosphate (TBP). Thermogravimetric analysis (TGA) shows that TBP begins to decompose and experiences significant weight loss well below 300°C. In contrast, aryl phosphates like Triphenyl phosphate (TPP) show much higher stability, with 5% weight loss not occurring until over 300°C. DBPP's properties are intermediate, offering higher stability than TBP, which is critical for processing engineering plastics at elevated temperatures where TBP would prematurely degrade.
| Evidence Dimension | Thermal Decomposition Onset (TGA) |
| Target Compound Data | Inherently more stable than trialkyl phosphates due to the presence of the phenyl group. |
| Comparator Or Baseline | Tributyl phosphate (TBP) begins to decompose at its boiling point of 289°C. |
| Quantified Difference | Offers a higher processing temperature window compared to TBP before significant degradation occurs. |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere. |
This improved thermal stability allows for use in polymer compounding and processing applications at temperatures that would cause unacceptable degradation and outgassing with TBP.
In flexible polymer systems like PVC, DBPP provides a functional balance between flame retardancy and plasticization that is difficult to achieve with single-class substitutes. Triaryl phosphates (e.g., TPP) are effective flame retardants but are often less efficient plasticizers, requiring higher concentrations that can negatively affect physical properties. Trialkyl phosphates (e.g., TBP) are efficient plasticizers but offer lower flame retardant performance. The combination of butyl and phenyl groups in DBPP allows it to contribute effectively to fire safety metrics like the Limiting Oxygen Index (LOI) while simultaneously achieving desired flexibility (lower glass transition temperature, Tg) at reasonable loading levels.
| Evidence Dimension | Flame Retardancy (LOI) & Plasticizer Efficiency (Tg depression) |
| Target Compound Data | Provides a combination of both flame retardancy and plasticizing effects. |
| Comparator Or Baseline | Triphenyl phosphate (TPP) is an effective flame retardant but a less efficient plasticizer. Tributyl phosphate (TBP) is an efficient plasticizer but a less effective flame retardant. |
| Quantified Difference | Achieves a target level of flame retardancy with better plasticizing efficiency than TPP, or better flame retardancy for a given level of flexibility than TBP. |
| Conditions | Formulation in flexible PVC or other polymer systems. |
For applications requiring both flexibility and a V-0 or V-2 UL94 rating, DBPP can meet both criteria more efficiently than using TPP alone or TBP in combination with another flame retardant.
In the context of non-flammable electrolytes for lithium-ion batteries, replacing alkyl groups in phosphate esters with aryl (phenyl) groups is a known strategy to improve reductive stability. Purely trialkyl phosphates like TBP are susceptible to reduction on the surface of graphite anodes, which can lead to continuous electrolyte decomposition and poor battery cycle life. The presence of the electron-withdrawing phenyl group in DBPP enhances its stability against reduction compared to TBP. This allows it to function as a flame-retarding co-solvent or additive without compromising the formation of a stable solid electrolyte interphase (SEI) on the anode, a critical factor for long-term battery performance.
| Evidence Dimension | Electrochemical Reductive Stability |
| Target Compound Data | Improved stability against reduction at the anode surface. |
| Comparator Or Baseline | Trialkyl phosphates (e.g., Tributyl phosphate) have lower reductive stability. |
| Quantified Difference | Leads to more stable SEI formation and higher coulombic efficiency over cycling compared to electrolytes containing TBP. |
| Conditions | Use as a flame-retardant additive in carbonate-based electrolytes for lithium-ion batteries with graphite anodes. |
This improved electrochemical compatibility makes DBPP a more viable candidate than TBP for developing safer, abuse-tolerant lithium-ion batteries without sacrificing essential performance metrics.
For compounding in engineering plastics like PPO or PC/ABS alloys that are processed at temperatures exceeding the stability limits of TBP. The enhanced thermal stability of DBPP prevents premature degradation, reducing volatiles and ensuring the integrity of the final part, a direct benefit of its aryl-phosphate character.
In applications such as wire & cable insulation, coatings, or flexible films where a specific level of flexibility must be achieved alongside a mandated flame retardancy rating (e.g., UL94 V-0). DBPP's dual functionality allows formulators to meet both performance targets without the complexity and potential compatibility issues of blending a pure plasticizer with a separate, solid flame retardant.
As a flame-retarding additive in lithium-ion battery electrolytes. Its superior reductive stability compared to trialkyl phosphates like TBP makes it more compatible with graphite anodes, leading to better cycle life and coulombic efficiency while simultaneously reducing the flammability of the electrolyte.
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